molecular formula C12H14O3 B14284273 Benzoic acid;pent-3-yn-1-ol CAS No. 132699-38-8

Benzoic acid;pent-3-yn-1-ol

Cat. No.: B14284273
CAS No.: 132699-38-8
M. Wt: 206.24 g/mol
InChI Key: LQJDPQPUEOZTSQ-UHFFFAOYSA-N
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Description

The compound "3-(Pent-3-yn-1-yloxy)benzoic acid" (CAS: Not explicitly provided) is a derivative of benzoic acid esterified with pent-3-yn-1-ol via an ether linkage. Synthesized through rhodium(III)-catalyzed annulation, this compound is characterized by a benzoic acid core substituted with a propargyl ether group (pent-3-yn-1-yloxy) at the meta position . Key properties include:

  • Physical State: White solid
  • Melting Point: 146–147°C
  • NMR Data: Distinct signals at δ 10.37 (carboxylic proton), 7.73–7.17 (aromatic protons), and 4.11 (ether-linked CH₂) .
  • Synthetic Utility: Serves as a precursor in catalytic annulation reactions for constructing complex heterocycles, highlighting its role in pharmaceutical and materials chemistry .

Properties

CAS No.

132699-38-8

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

benzoic acid;pent-3-yn-1-ol

InChI

InChI=1S/C7H6O2.C5H8O/c8-7(9)6-4-2-1-3-5-6;1-2-3-4-5-6/h1-5H,(H,8,9);6H,4-5H2,1H3

InChI Key

LQJDPQPUEOZTSQ-UHFFFAOYSA-N

Canonical SMILES

CC#CCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Hydrogen gas (H2), nickel (Ni), palladium (Pd).

    Catalysts: Vanadium pentoxide (V2O5), manganese and cobalt acetates, iron powder.

Major Products

    Oxidation: Benzoyl peroxide, pent-3-ynoic acid.

    Reduction: Benzyl alcohol, pent-3-ene-1-ol.

    Substitution: Methyl benzoate, various pent-3-yn-1-ol derivatives.

Mechanism of Action

The mechanism of action of benzoic acid;pent-3-yn-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility (g/L) Key Functional Groups
Benzoic Acid 122 3.4 (water) Carboxylic acid
3-(Pent-3-yn-1-yloxy)benzoic acid 146–147 <1 (predicted) Carboxylic acid, alkyne
Benzyl Benzoate 18–20 0.2 (water) Ester
1-(1-Benzyltriazol-4-yl)pentynol Not reported Not reported Triazole, alkyne, alcohol

Table 2: Extraction Efficiency of Organic Acids

Compound Extraction Rate (5 min) Distribution Coefficient (m)
Benzoic Acid >98% 12.5
Phenol >98% 10.8
Acetic Acid <50% 2.3

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